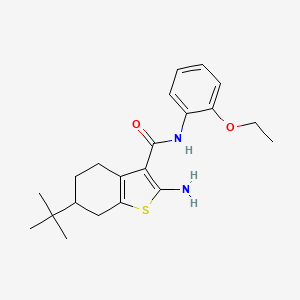

![molecular formula C22H19ClN2O4S B2540366 3-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide CAS No. 922137-15-3](/img/structure/B2540366.png)

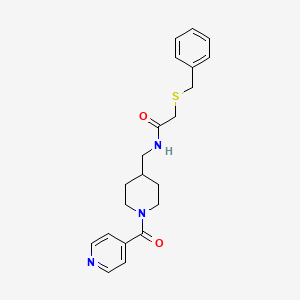

3-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound is quite complex, with a large aromatic system and several functional groups. It includes a dibenzo[b,f][1,4]oxazepin ring system, which is a type of heterocyclic compound . This ring system is likely to contribute to the compound’s biological activity .Physical And Chemical Properties Analysis

The compound has a melting point of 130-132°C and a predicted boiling point of 528.2±50.0 °C . It has a density of 1.39 g/cm3 .Scientific Research Applications

Scientific Research Applications

Enzyme Inhibition and Therapeutic Potential

Research has shown that sulfonamide derivatives, including those with structural features similar to the compound , exhibit strong inhibition of human carbonic anhydrases, which are therapeutically relevant enzymes. For example, unprotected primary sulfonamide groups have facilitated the construction of novel [1,4]oxazepine-based primary sulfonamides demonstrating significant inhibitory activity against carbonic anhydrases (Sapegin et al., 2018). This highlights a potential application in designing enzyme inhibitors that could serve therapeutic purposes, particularly in treating conditions where enzyme regulation is a viable approach.

Antimicrobial and Antifungal Activities

Sulfonamide compounds have also been explored for their antimicrobial and antifungal activities. Studies have synthesized and tested various benzensulfonamide derivatives, revealing some compounds with promising anti-HIV and antifungal activities (Zareef et al., 2007). This suggests that modifications to the sulfonamide structure can yield compounds with potential applications in combating infectious diseases.

Antiproliferative Agents

Another significant area of research involving sulfonamide derivatives includes the development of antiproliferative agents. N-ethyl-N-methylbenzenesulfonamide derivatives have been synthesized and shown to possess cytotoxic activity against various human cell lines, indicating their potential as cancer therapeutics (Abd El-Gilil, 2019). This demonstrates the compound's relevance in oncological research, where new therapeutic agents are constantly being sought.

Synthesis of Pharmacologically Active Derivatives

Dibenzo[b,f][1,4]oxazepine derivatives, closely related to the compound of interest, have been recognized for their pharmacological activities, prompting research into novel synthetic protocols to construct such derivatives (Zaware & Ohlmeyer, 2015). These methods facilitate the development of pharmacologically active compounds, potentially leading to new drugs and therapeutic agents.

Catalysis and Organic Synthesis

The compound's structural features suggest its potential utility in catalysis and organic synthesis, as demonstrated by research on related sulfonamide and dibenzo[b,f][1,4]oxazepine compounds. These studies involve the development of novel synthetic methods and catalytic processes that could be applicable to a wide range of chemical syntheses (Kolluri et al., 2018).

properties

IUPAC Name |

3-chloro-N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClN2O4S/c1-3-25-19-6-4-5-7-21(19)29-20-11-9-15(12-17(20)22(25)26)24-30(27,28)16-10-8-14(2)18(23)13-16/h4-13,24H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDJZOPATXSSUQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)C4=CC(=C(C=C4)C)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-chlorophenyl)-6-fluoro-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2540283.png)

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxybenzenesulfonamide](/img/structure/B2540286.png)

![(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-(4-thiophen-3-ylphenyl)methanone](/img/structure/B2540287.png)

![2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2540289.png)

![N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B2540293.png)

![1-(4-bromophenyl)-3-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]thiourea](/img/structure/B2540295.png)